3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride
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Overview
Description
3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylamino group, and a propanoic acid moiety, all contributing to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and methylamine.
Reduction of Nitro Group: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-aminophenyl compound is then alkylated with methylamine under controlled conditions to introduce the methylamino group.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and physiological responses. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar in structure but lacks the methylamino group.
3-Aminopropanoic acid: Similar but lacks the aromatic ring and methylamino group.
N-Methyl-4-aminobenzoic acid: Similar but differs in the position of the methyl group.
Uniqueness
3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride is unique due to the presence of both an aromatic ring and a methylamino group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2751616-05-2 |
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Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
3-(4-amino-N-methylanilino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H,13,14);2*1H |
InChI Key |
WOJRMIFLYIMLCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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